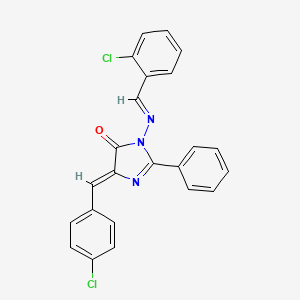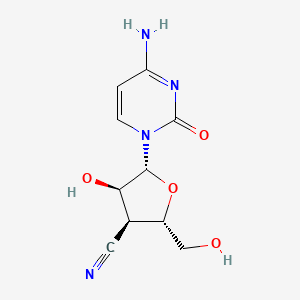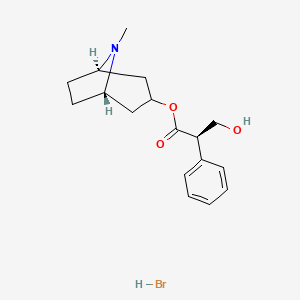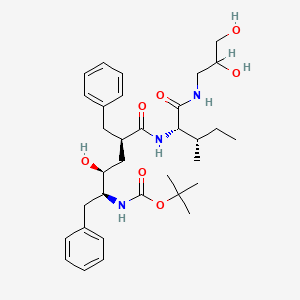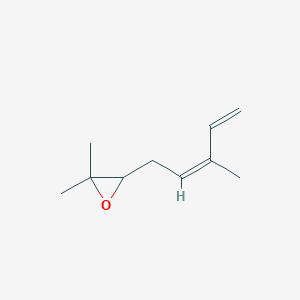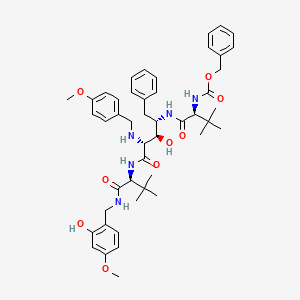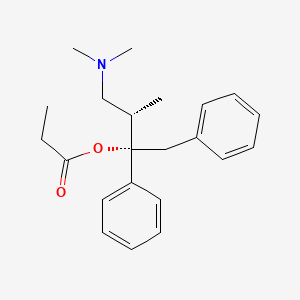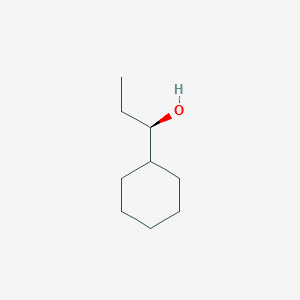
(R)-1-Cyclohexyl-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Cyclohexyl-1-propanol is an organic compound with the molecular formula C9H18O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
®-1-Cyclohexyl-1-propanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-Cyclohexyl-1-propanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-Cyclohexyl-1-propanol may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
®-1-Cyclohexyl-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-1-Cyclohexyl-1-propanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield cyclohexylpropane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form ®-1-Cyclohexyl-1-propyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: ®-1-Cyclohexyl-1-propanone.
Reduction: Cyclohexylpropane.
Substitution: ®-1-Cyclohexyl-1-propyl chloride.
科学的研究の応用
®-1-Cyclohexyl-1-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of fragrances and flavors due to its pleasant odor.
作用機序
The mechanism by which ®-1-Cyclohexyl-1-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and the compound’s environment.
類似化合物との比較
Similar Compounds
(S)-1-Cyclohexyl-1-propanol: The enantiomer of ®-1-Cyclohexyl-1-propanol, with similar chemical properties but different biological activity.
Cyclohexanol: A simpler alcohol with a cyclohexyl group, lacking the propanol side chain.
1-Phenyl-1-propanol: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
®-1-Cyclohexyl-1-propanol is unique due to its chiral nature and the presence of both cyclohexyl and propanol groups, which confer specific chemical and biological properties not found in simpler or non-chiral analogs.
特性
CAS番号 |
38636-38-3 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
(1R)-1-cyclohexylpropan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-9(10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3/t9-/m1/s1 |
InChIキー |
JVTXOMXEPFDMHB-SECBINFHSA-N |
異性体SMILES |
CC[C@H](C1CCCCC1)O |
正規SMILES |
CCC(C1CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


